what is the chemical structure of methyl violet dye
what is the chemical structure of methyl violet dye
An In-depth Technical Guide on the Chemical Structure of Methyl Violet Dye
Introduction
Methyl violet is a family of cationic, triarylmethane dyes that are extensively utilized across various scientific and industrial domains. Its applications range from a vibrant purple dye in textiles, paints, and inks to a crucial component in biological staining, most notably as the primary stain in the Gram staining method for bacterial classification.[1][2][3] The term "methyl violet" does not refer to a single compound but rather to a mixture of N-methylated derivatives of pararosaniline.[1][4] The degree of methylation dictates the specific shade of violet, with more methylated compounds appearing deeper blue.[2] This guide provides a detailed examination of the chemical structures, physicochemical properties, and relevant experimental protocols for methyl violet, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure of Methyl Violet Variants
The core structure of methyl violet is based on pararosaniline, a triphenylmethane (B1682552) scaffold. The different variants of methyl violet are distinguished by the number of methyl groups attached to the amine functional groups. The most common variants are Methyl Violet 2B, Methyl Violet 6B, and Methyl Violet 10B (also known as Crystal Violet).[1]
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Methyl Violet 2B: Primarily consists of tetramethylated pararosaniline.[1][4][5]
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Methyl Violet 6B: Predominantly contains pentamethylated pararosaniline.[1][4]
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Methyl Violet 10B (Crystal Violet): Composed of hexamethylated pararosaniline.[1][4]
Commercial preparations of methyl violet are often mixtures of these compounds, and the names (2B, 6B, 10B) indicate the average degree of methylation.[1][4]
Caption: General chemical structure of the methyl violet cation, where 'R' groups can be either hydrogen or methyl groups.
Physicochemical and Quantitative Data
The physicochemical properties of methyl violet are crucial for its application in various experimental settings. The degree of methylation influences properties such as color, solubility, and absorption maximum.
| Property | Methyl Violet 2B | Methyl Violet 6B | Methyl Violet 10B (Crystal Violet) |
| Synonyms | Basic Violet 1, C.I. 42535[6] | Pentamethylpararosaniline chloride[4] | Basic Violet 3, C.I. 42555[1] |
| CAS Number | 8004-87-3[6][7] | 603-47-4[4][8] | 548-62-9[1] |
| Molecular Formula | C₂₃H₂₆N₃Cl[9] or C₂₄H₂₈N₃Cl[7] | C₂₄H₂₈N₃Cl[4] | C₂₅H₃₀ClN₃[1][3] |
| Molecular Weight | 393.96 g/mol [6][7] | 393.95 g/mol [8] | 407.98 g/mol |
| Appearance | Green to dark-green crystalline powder[6][9] | Green to dark-green powder[4] | Dark green to purple crystals |
| Melting Point | Decomposes[9] | 137 °C (decomposes)[4][8] | 215 °C (decomposes) |
| Solubility | Soluble in water and ethanol; insoluble in xylene[1][9] | Soluble in water and ethanol; insoluble in xylene[4] | Soluble in water, ethanol, chloroform; insoluble in ether |
| Absorption Max (λmax) | 583-587 nm (in water/ethanol)[2] | ~590 nm[10] | 589-594 nm (in water) |
Experimental Protocols
Synthesis of Methyl Violet
The industrial synthesis of methyl violet typically involves the air oxidation of N,N-dimethylaniline. The process uses a copper sulfate (B86663) catalyst and often includes phenol (B47542) as a diluent or solvent.[4][11][12] The central carbon atom of the dye is formed from the oxidation of one of the methyl groups of N,N-dimethylaniline to formaldehyde, which then condenses with other aniline (B41778) molecules.[12]
Methodology:
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Melt Preparation: A mixture of finely ground copper (II) sulfate is intimately mixed with dried sodium chloride.[11]
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Addition of Reactants: Phenol dissolved in water is added to the salt mixture under constant stirring, followed by the gradual addition of N,N-dimethylaniline.[11]
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Oxidation Reaction: The reaction mixture (melt) is transferred to a closed iron vessel equipped with a stirrer. The mixture is continuously stirred at a controlled temperature (e.g., 57-60°C) while air is passed through it to facilitate oxidation.[11][12]
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Isolation of Color Base: After the reaction is complete, the mixture is treated with water and sulfuric acid and boiled. This step dissolves the dye and separates it from copper sulfide (B99878) byproducts.[11]
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Purification: The dye is "salted out" of the aqueous solution by adding sodium chloride, which causes it to precipitate as a resinous mass.[11] Further purification can be achieved by redissolving the dye in boiling water and filtering out any remaining insoluble impurities before final precipitation.[11][13]
Caption: Simplified workflow for the synthesis and purification of methyl violet dye.
Quantitative Analysis via UV-Vis Spectrophotometry
UV-Visible spectrophotometry is a common and effective method for determining the concentration of methyl violet in a solution, leveraging its strong absorbance in the visible spectrum. The analysis is based on the Beer-Lambert Law.[14][15]
Methodology:
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Instrument Setup: A UV-Vis spectrophotometer is calibrated and set to scan the visible wavelength range (approx. 400-800 nm).[15]
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Solvent Blank: A cuvette containing the solvent (e.g., deionized water or ethanol) is used to zero the absorbance of the instrument.[14]
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Determination of λmax: A dilute solution of methyl violet is placed in a cuvette, and its absorption spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified (typically around 580-590 nm).[16][17]
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Preparation of Standard Solutions: A series of standard solutions with known concentrations of methyl violet are prepared by serial dilution from a stock solution.[14][16]
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Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is generated by plotting absorbance (y-axis) versus concentration (x-axis). The resulting plot should be linear.[14]
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Analysis of Unknown Sample: The absorbance of the unknown sample is measured at the same λmax. Its concentration is determined by interpolating the measured absorbance value on the calibration curve.[14]
Conclusion
Methyl violet represents a class of structurally related triphenylmethane dyes whose specific properties are determined by the degree of N-methylation. This guide has detailed the chemical structures of the primary variants (2B, 6B, and 10B), presented key quantitative physicochemical data, and outlined standard experimental protocols for their synthesis and analysis. The provided visualizations offer a clear representation of the molecular relationships and experimental workflows, serving as a valuable resource for researchers in chemistry, biology, and drug development. A thorough understanding of these fundamental characteristics is essential for the effective application of methyl violet in scientific research and industrial processes.
References
- 1. Methyl violet - Wikipedia [en.wikipedia.org]
- 2. stainsfile.com [stainsfile.com]
- 3. iwaponline.com [iwaponline.com]
- 4. Methyl violet 6B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. methyl violet | CAS#:603-47-4 | Chemsrc [chemsrc.com]
- 9. Methyl violet 2B - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 12. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]
- 13. US3686233A - Recovery and purification of methyl violet dyes - Google Patents [patents.google.com]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. bcc.bas.bg [bcc.bas.bg]
- 17. researchgate.net [researchgate.net]
